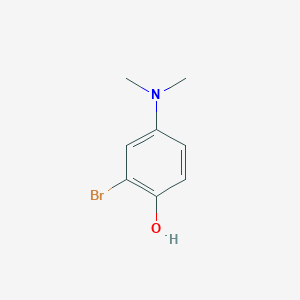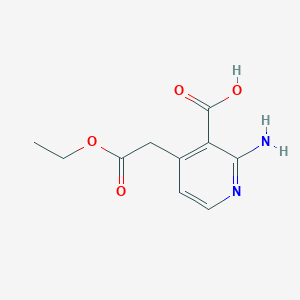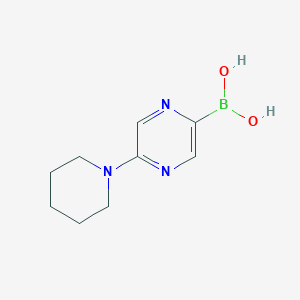
5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an amino group at the 5-position and an ethoxy-oxoethyl group at the 2-position of the isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-amino-4-methylpyridine, followed by acetylation, oxidation, and ester exchange reactions . The reaction conditions often include the use of solvents such as acetone or tetrahydrofuran, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the ethoxy-oxoethyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy-oxoethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Uniqueness
5-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid is unique due to the presence of both an amino group and an ethoxy-oxoethyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
5-amino-2-(2-ethoxy-2-oxoethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-9(13)4-6-3-7(10(14)15)8(11)5-12-6/h3,5H,2,4,11H2,1H3,(H,14,15) |
Clave InChI |
IPYNDIUJEJSXTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C=N1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)













